3-Hydroxytetradecanedioic acid

Overview

Description

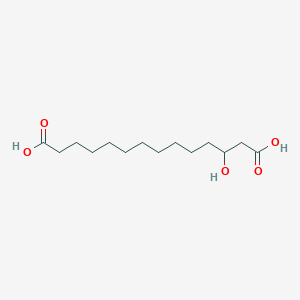

3-Hydroxytetradecanedioic acid is a hydroxy fatty acid with the molecular formula C14H26O5. It is a dicarboxylic acid with a hydroxyl group on the third carbon atom. This compound is a metabolite found in human urine and is involved in various metabolic pathways .

Mechanism of Action

Target of Action

3-Hydroxytetradecanedioic acid has several targets, including Protein TonB , Lymphocyte antigen 96 , and Toll-like receptor 4 in humans, and Ferrichrome-iron receptor in Escherichia coli . These targets play crucial roles in various biological processes, including iron transport and immune response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and triggering downstream effects .

Biochemical Pathways

This compound is involved in the Fatty Acid Biosynthesis Metabolic pathway . This pathway is crucial for the production of long-chain fatty acids, which are key components of cell membranes and signaling molecules.

Pharmacokinetics

It is known to be a human metabolite found occasionally in urine , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known to be associated with dysregulation of fatty acid metabolism .

Biochemical Analysis

Biochemical Properties

3-Hydroxytetradecanedioic acid is involved in several biochemical reactions. It interacts with enzymes such as fatty acid oxidases, which catalyze the oxidation of fatty acids. This compound is also known to interact with proteins involved in fatty acid metabolism, such as acyl-CoA dehydrogenases. These interactions are crucial for the breakdown and utilization of fatty acids in the body .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in human L02 liver cells, the intracellular concentration of this compound was found to be low, suggesting that this biomarker is released from cells under certain conditions . This release can impact cell function and may be associated with cellular stress or damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a substrate for enzymes involved in fatty acid oxidation, leading to the production of energy. Additionally, this compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its concentration can decrease due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in fatty acid metabolism and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on fatty acid metabolism, while at high doses, it can cause toxic or adverse effects. For example, high levels of this compound have been detected in the urine of patients with 3-hydroxydicarboxylic aciduria, indicating potential toxicity at elevated concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA dehydrogenases and fatty acid oxidases, which are essential for the breakdown of fatty acids. This compound can also affect metabolic flux and metabolite levels, influencing overall energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help regulate its localization and accumulation, ensuring that it reaches the appropriate cellular compartments for its metabolic functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on fatty acid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanedioic acid can be synthesized through several methods, including:

Oxidation of Tetradecanedioic Acid: This method involves the oxidation of tetradecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the third carbon position.

Hydroxylation of Tetradecanedioic Acid: This method involves the hydroxylation of tetradecanedioic acid using hydroxylating agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of tetradecanedioic acid using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetradecanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 3-ketotetradecanedioic acid or 3-carboxytetradecanedioic acid.

Reduction: Formation of 3-hydroxytetradecanediol.

Substitution: Formation of 3-chlorotetradecanedioic acid or 3-bromotetradecanedioic acid.

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxytetradecanedioic acid is characterized by two carboxylic acid groups and a hydroxyl group at the third carbon of the tetradecanoic acid chain. Its structure allows it to participate in various metabolic pathways, making it significant in both health and disease contexts.

Metabolic Disorders

3-HTDA has been identified as a metabolite associated with several metabolic disorders. Elevated levels of this compound have been detected in urine samples from patients with conditions such as 3-hydroxydicarboxylic aciduria, indicating its potential role as a biomarker for metabolic dysfunctions .

Case Study: 3-Hydroxydicarboxylic Aciduria

- Patient Profile: Individuals presenting with symptoms of metabolic disorders.

- Findings: High concentrations of this compound were found during urine organic acid profiling, suggesting impaired fatty acid metabolism .

Biomarker for Childhood Asthma

Recent studies have linked increased levels of 3-HTDA in neonatal urine to the development of childhood asthma. This suggests that monitoring this metabolite could provide insights into early risk factors for respiratory conditions .

Case Study: Neonatal Urine Metabolomics

- Study Design: Case-control studies assessing urine metabolites in neonates.

- Results: A validated metabolomic signature including this compound was identified as predictive of asthma development .

Role in Bovine Metabolism

Research indicates that 3-HTDA is present in biological fluids of cattle, suggesting its involvement in bovine metabolism. However, further studies are needed to elucidate its specific functions within this context.

Pharmaceutical Applications

Due to its role as a biochemical marker for certain metabolic disorders, 3-HTDA may have potential applications in drug development and therapeutic interventions targeting metabolic pathways.

Food Industry

There is potential for using this compound as a flavoring agent or preservative due to its biochemical properties. Its safety profile and functional attributes could be explored further for food applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Hydroxydecanoic Acid | C₁₀H₂₀O₃ | Involved in medium-chain fatty acid metabolism |

| 3-Hydroxypentadecanoic Acid | C₁₅H₂₈O₃ | Potential applications in biofuels |

| 3-Hydroxyhexadecanoic Acid | C₁₆H₃₂O₃ | Used in cosmetic formulations for skin hydration |

| 3-Hydroxybutanoic Acid | C₄H₈O₃ | Important in energy metabolism and ketogenesis |

Comparison with Similar Compounds

Similar Compounds

Tetradecanedioic Acid: A dicarboxylic acid without the hydroxyl group.

3-Hydroxyhexadecanedioic Acid: A similar compound with a longer carbon chain.

3-Hydroxydecanedioic Acid: A similar compound with a shorter carbon chain.

Uniqueness

3-Hydroxytetradecanedioic acid is unique due to the presence of the hydroxyl group on the third carbon atom, which imparts specific chemical properties and reactivity. This hydroxyl group allows for unique interactions in metabolic pathways and makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-Hydroxytetradecanedioic acid (3-HTDA) is a long-chain hydroxy fatty acid with the molecular formula . It is characterized by two carboxylic acid groups and a hydroxyl group located at the third carbon of the tetradecanoic acid chain. This compound plays significant roles in various biochemical processes, particularly in fatty acid metabolism, and has been identified in biological fluids such as urine, where elevated levels may indicate certain metabolic disorders.

Chemical Structure and Properties

The structural features of 3-HTDA contribute to its biological activity. The presence of hydroxyl and carboxylic acid functional groups allows it to participate in various metabolic pathways. It is classified as a dicarboxylic acid, which is crucial for its solubility and reactivity in biological systems.

Biological Functions and Metabolic Pathways

3-HTDA has been implicated in several metabolic pathways, particularly those involving fatty acid oxidation. Elevated levels of this compound have been associated with metabolic disorders, such as 3-hydroxydicarboxylic aciduria , which is characterized by the accumulation of dicarboxylic acids in urine due to impaired fatty acid metabolism .

Case Studies and Clinical Significance

- Metabolic Disorders : Research has shown that patients with deficiencies in enzymes involved in mitochondrial fatty acid oxidation often exhibit increased levels of 3-HTDA. For example, children with deficiencies in short-chain L-3-hydroxyacyl-CoA dehydrogenase presented with elevated 3-hydroxydicarboxylic acids during episodes of metabolic decompensation .

- Urinary Biomarker Potential : The detection of 3-HTDA in urine samples has led to investigations into its potential as a biomarker for various physiological conditions. Studies have indicated that abnormal levels can signify metabolic disturbances, particularly those related to energy metabolism during fasting or stress .

Enzymatic Interactions and Mechanisms

3-HTDA interacts with several enzymes involved in lipid metabolism. Research indicates that it may influence the activity of enzymes responsible for fatty acid oxidation, thus playing a critical role in regulating metabolic pathways . The compound's interaction profile suggests that it could modulate inflammatory responses through mechanisms involving Toll-like receptors (TLRs), which are crucial for innate immunity .

Comparative Analysis with Related Compounds

The following table compares 3-HTDA with other hydroxy fatty acids:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Hydroxydecanoic Acid | Involved in medium-chain fatty acid metabolism | |

| 3-Hydroxypentadecanoic Acid | Potential applications in biofuels | |

| 3-Hydroxyhexadecanoic Acid | Used in cosmetic formulations for skin hydration | |

| 3-Hydroxybutanoic Acid | Important in energy metabolism and ketogenesis |

This table highlights the unique position of 3-HTDA among hydroxy fatty acids, emphasizing its distinct properties and potential applications.

Research Findings and Future Directions

Recent studies have employed non-targeted metabolomics approaches to analyze the role of 3-HTDA in various biological contexts. These analyses have shown that fluctuations in its levels correlate with changes in metabolic states, particularly during periods of fasting or stress .

Further research is warranted to elucidate the specific biochemical pathways involving 3-HTDA and its potential therapeutic implications. Understanding its role could lead to advancements in diagnosing and treating metabolic disorders linked to fatty acid oxidation defects.

Properties

IUPAC Name |

3-hydroxytetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZIURHISELSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610066 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73179-89-2 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73179-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 3-Hydroxytetradecanedioic acid been linked to any other health conditions besides childhood asthma?

A2: While the provided research focuses on asthma, another study found alterations in this compound levels in the fecal metabolome of mice with colon cancer treated with Lactiplantibacillus plantarum-12. [] This suggests potential involvement in inflammatory processes and gut microbiome interactions that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.